molecular formula C19H14N2O B12013035 1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile

1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile

Cat. No.: B12013035
M. Wt: 286.3 g/mol
InChI Key: LEQAQLPUUAHOIR-JLHYYAGUSA-N
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Description

1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile is a complex organic compound that belongs to the class of dihydroquinolines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound, which includes a quinoline core with cinnamoyl and carbonitrile functional groups, makes it an interesting subject for scientific research.

Chemical Reactions Analysis

1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Lewis acids, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

1-[(E)-3-phenylprop-2-enoyl]-2H-quinoline-2-carbonitrile

InChI

InChI=1S/C19H14N2O/c20-14-17-12-11-16-8-4-5-9-18(16)21(17)19(22)13-10-15-6-2-1-3-7-15/h1-13,17H/b13-10+

InChI Key

LEQAQLPUUAHOIR-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N2C(C=CC3=CC=CC=C32)C#N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C(C=CC3=CC=CC=C32)C#N

Origin of Product

United States

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